![molecular formula C21H15ClN6O3S B2609661 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine CAS No. 1113105-10-4](/img/no-structure.png)

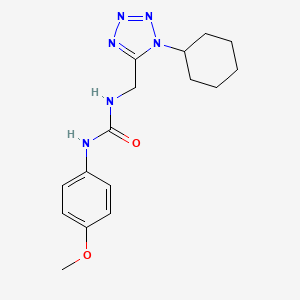

2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and methylphenyl groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine rings, for instance, can participate in a variety of reactions, including substitutions and additions .Applications De Recherche Scientifique

Neuropharmacological Potential

Research indicates the exploration of piperazine and pyrazine derivatives as neuropharmacological agents due to their affinity and selectivity for certain receptor subtypes, which could lead to new treatments for neurological disorders. For instance, compounds with a piperazine moiety have been evaluated for their potential as partial agonists of 5-HT3 receptors, showing varying degrees of selectivity and efficacy. These compounds have demonstrated anxiolytic-like activity in vivo, indicating potential applications in anxiety disorder treatment (Rault et al., 1996).

Antibacterial and Antimicrobial Applications

Derivatives of piperazine linked with benzofuran and pyrazole rings have shown significant antibacterial and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have demonstrated superior efficacy compared to traditional antibiotics like Ciprofloxacin in inhibiting biofilm formations, highlighting their potential in treating bacterial infections resistant to standard treatments (Mekky & Sanad, 2020).

Anticancer Research

The exploration of piperazine and pyrazine derivatives extends into anticancer research, where compounds exhibit promising inhibitory activities against various cancer cell lines. For example, certain pyrazolines and amino pyrimidines derived from these chemical structures have been synthesized and screened for their antibacterial activity, implicating a broader spectrum of potential therapeutic applications, including anticancer properties (Solankee & Patel, 2004).

Enzyme Inhibition

In addition to their antimicrobial and anticancer potentials, some derivatives have been identified as potent inhibitors of the MurB enzyme, an essential factor in bacterial cell wall synthesis. This suggests a novel approach to targeting bacterial growth and survival, providing a pathway to developing new antibiotics capable of overcoming resistance mechanisms (Mekky & Sanad, 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine' involves the reaction of 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride, followed by the reaction of the resulting intermediate with 4-fluorophenylpiperazine and then with 2-oxoethylthiol to obtain the final product.", "Starting Materials": [ "2-chloro-3-[(2-methylphenyl)thio]pyrazine", "2-mercaptoethylamine hydrochloride", "4-fluorophenylpiperazine", "2-oxoethylthiol" ], "Reaction": [ "Step 1: React 2-chloro-3-[(2-methylphenyl)thio]pyrazine with 2-mercaptoethylamine hydrochloride in the presence of a base such as potassium carbonate to obtain the intermediate 2-[(2-methylphenyl)thio]-3-(2-sulfanyl-ethylamino)pyrazine.", "Step 2: React the intermediate obtained in step 1 with 4-fluorophenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the intermediate 2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-sulfanyl-ethyl}amino)-3-[(2-methylphenyl)thio]pyrazine.", "Step 3: React the intermediate obtained in step 2 with 2-oxoethylthiol in the presence of a base such as triethylamine to obtain the final product '2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine'." ] } | |

| 1113105-10-4 | |

Formule moléculaire |

C21H15ClN6O3S |

Poids moléculaire |

466.9 |

Nom IUPAC |

5-(3-chloro-4-methoxyphenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H15ClN6O3S/c1-30-16-8-7-13(9-15(16)22)28-20(29)14-10-23-26-19(14)25-21(28)32-11-17-24-18(27-31-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,23,26) |

Clé InChI |

REOJWLUFLKEOJZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)

![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)